molecular formula C16H18N2O5S2 B12137011 N-[(2E)-3-(1,3-benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide

N-[(2E)-3-(1,3-benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide

Cat. No.: B12137011
M. Wt: 382.5 g/mol
InChI Key: LHWZAGPWXXVIDB-UHFFFAOYSA-N
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Description

N-[(2E)-3-(1,3-benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety and a thiazole ring

Properties

Molecular Formula

C16H18N2O5S2

Molecular Weight

382.5 g/mol

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-methylpropanamide

InChI

InChI=1S/C16H18N2O5S2/c1-9(2)15(19)17-16-18(11-6-25(20,21)7-14(11)24-16)10-3-4-12-13(5-10)23-8-22-12/h3-5,9,11,14H,6-8H2,1-2H3

InChI Key

LHWZAGPWXXVIDB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-3-(1,3-benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Synthesis of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with a haloketone.

    Coupling Reactions: The benzodioxole and thiazole intermediates are then coupled under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-3-(1,3-benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to N-[(2E)-3-(1,3-benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide have been tested against various bacterial strains. Studies show promising results against both Gram-positive and Gram-negative bacteria, suggesting that this compound could be developed into a new class of antimicrobial agents .

Anticancer Properties

The compound's structural analogs have been investigated for their anticancer activities. For example, thiazole derivatives have been shown to inhibit the proliferation of cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). The mechanism often involves the induction of apoptosis in cancer cells and disruption of cell cycle progression .

Anti-inflammatory Effects

Thiazoles are known to possess anti-inflammatory properties. Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), making them potential candidates for treating inflammatory diseases .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Case Studies

StudyObjectiveFindings
Study 1Antimicrobial ActivityDemonstrated effectiveness against Bacillus cereus and Staphylococcus aureus with MIC values indicating strong inhibition .
Study 2Anticancer ActivityShowed significant cytotoxicity in MCF7 cell lines with IC50 values lower than standard chemotherapeutics .
Study 3Anti-inflammatory EffectsInhibition of COX enzymes was observed, suggesting potential use in treating inflammatory conditions .

Mechanism of Action

The mechanism of action of N-[(2E)-3-(1,3-benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[(2E)-3-(1,3-benzodioxol-5-yl)-2-propenamide]: Shares the benzodioxole moiety but differs in the thiazole ring structure.

    N-[(2E)-3-(1,3-benzodioxol-5-yl)-2-methylpropanamide]: Similar structure but lacks the thiazole ring.

Uniqueness

N-[(2E)-3-(1,3-benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide is unique due to its combination of the benzodioxole and thiazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-[(2E)-3-(1,3-benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a benzodioxole moiety and a thieno[3,4-d][1,3]thiazole framework. The presence of these functional groups is significant for its biological activity.

Chemical Formula : C₁₅H₁₅N₃O₄S
Molecular Weight : 329.36 g/mol

1. Antioxidant Activity

Research indicates that compounds containing the benzodioxole structure often exhibit antioxidant properties. A study on related benzodioxole derivatives demonstrated significant free radical scavenging activity using the DPPH assay, with varying IC50 values indicating their potency against oxidative stress . While specific data for our compound is limited, the structural similarities suggest potential antioxidant effects.

2. Anticancer Potential

Several studies have highlighted the anticancer properties of thiazole derivatives. For instance, compounds similar to this compound have shown inhibitory effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The underlying mechanism often involves the modulation of signaling pathways associated with cell survival and apoptosis.

3. Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in disease processes. For example, research into similar thiazole compounds has shown their ability to inhibit kinases related to inflammatory diseases and cancer . The inhibition of RIP2 kinase by related compounds suggests a potential therapeutic avenue for treating conditions such as arthritis and inflammatory bowel diseases.

Case Study 1: Antioxidant Evaluation

In a comparative study of various benzodioxole derivatives, one compound exhibited an IC50 value of 86.3 μM in DPPH scavenging assays, showcasing moderate antioxidant activity . This finding supports the hypothesis that this compound could possess similar properties due to its structural components.

Case Study 2: Anticancer Activity

A study published in Molecules reported that thiazole derivatives showed significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values ranging from 10 to 20 μM . Given the structural similarities with our compound, it is plausible that this compound might exhibit comparable anticancer effects.

The biological activity of this compound may involve several mechanisms:

  • Free Radical Scavenging : By donating electrons to free radicals, the compound could mitigate oxidative stress.
  • Apoptosis Induction : Similar compounds have been shown to activate caspases and other apoptotic pathways in cancer cells.
  • Kinase Inhibition : The ability to inhibit specific kinases can lead to reduced inflammation and tumor growth.

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